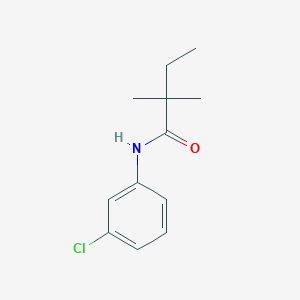

N-(3-chlorophenyl)-2,2-dimethylbutanamide

Description

N-(3-Chlorophenyl)-2,2-dimethylbutanamide is a substituted amide featuring a 3-chlorophenyl group attached to a branched butanamide backbone. The 3-chlorophenyl moiety is a common pharmacophore in fungicides and antimicrobial agents, as seen in compounds like cyprofuram (a fungicide with a 3-chlorophenyl group) .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2,2-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-4-12(2,3)11(15)14-10-7-5-6-9(13)8-10/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBPCLNTMLPXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,2-dimethylbutanamide typically involves the reaction of 3-chloroaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-chloroaniline+2,2-dimethylbutanoyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(3-chlorophenyl)-2,2-dimethylbutanamine.

Substitution: N-(3-hydroxyphenyl)-2,2-dimethylbutanamide or N-(3-aminophenyl)-2,2-dimethylbutanamide.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

a) N-(2-Chlorophenyl)-2-methylbutanamide (CAS 349576-44-9)

- Structure : Differs in the position of the chlorine atom (2-chlorophenyl vs. 3-chlorophenyl) and lacks a dimethyl group on the butanamide chain.

- Molecular Formula: C₁₁H₁₄ClNO; Molecular Weight: 211.69 g/mol.

- Implications : The ortho-substituted chlorine may sterically hinder interactions with biological targets compared to the para-substituted analog. Such positional changes can alter binding affinity in enzyme inhibition, as seen in sulfonamide-based β-lactamase inhibitors .

b) N-(3-Chloro-2-methylphenyl)-2-methylbutanamide (CAS 349576-38-1)

- Structure : Features a methyl group at the 2-position of the phenyl ring and a single methyl branch on the butanamide chain.

- Molecular Formula: C₁₂H₁₆ClNO; Molecular Weight: 225.71 g/mol.

Backbone Modifications

a) N-(3-Methylphenyl)-2-phenylbutanamide (CAS 349088-59-1)

- Structure : Replaces chlorine with a methyl group on the phenyl ring and substitutes the dimethylbutanamide with a phenylbutanamide.

- Molecular Formula: C₁₇H₁₉NO; Molecular Weight: 253.34 g/mol.

b) N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3)

Functional Group Additions

a) 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

- Structure : Incorporates a benzofuran-oxadiazole-thioether moiety linked to the 3-chlorophenylacetamide.

- Implications : Demonstrated potent antimicrobial activity, suggesting that heterocyclic additions to the amide backbone enhance bioactivity .

b) Cyprofuram (CAS 69581-33-5)

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Routes : Analogous compounds like N-(3-chlorophenyl)acetamide derivatives are synthesized via coupling reactions using sulfonyl chlorides or thiourea intermediates , suggesting feasible pathways for this compound.

- Physicochemical Properties : Branching in the butanamide chain (e.g., 2,2-dimethyl) likely increases hydrophobicity, which could enhance penetration through lipid bilayers but reduce aqueous solubility.

Biological Activity

N-(3-chlorophenyl)-2,2-dimethylbutanamide is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C12H16ClN

- Molecular Weight: 223.72 g/mol

The synthesis of this compound typically involves the reaction of 3-chloroaniline with 2,2-dimethylbutanoyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, leading to physiological effects. The amide group can participate in hydrogen bonding, which enhances its binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.

- Anti-inflammatory Effects: There is ongoing research into its potential anti-inflammatory properties, which could have implications for treating inflammatory diseases.

- Cytotoxicity: Some studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is needed to elucidate its efficacy and mechanism in this context.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)-2,2-dimethylbutanamide | Similar structure with different chlorine position | Potentially similar antimicrobial effects |

| N-(4-chlorophenyl)-2,2-dimethylbutanamide | Different chlorine position | Varies in reactivity and target binding |

| N-(3-bromophenyl)-2,2-dimethylbutanamide | Bromine substitution | Different pharmacological profile |

These comparisons highlight how variations in substituents can influence the reactivity and biological properties of these compounds.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting potential as an antimicrobial agent. -

Cytotoxicity Assessment:

Research involving cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis in specific cancer cells, warranting further investigation into its mechanisms and therapeutic applications. -

Inflammation Model Testing:

In vivo studies using animal models showed that administration of this compound resulted in reduced inflammatory markers compared to control groups. This suggests a promising role for this compound in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.